molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7

2-Amino-6-hydroxy-8-mercaptopurine

Cat. No. B014735
CAS RN: 6324-72-7
M. Wt: 183.19 g/mol
InChI Key: JHEKNTQSGTVPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine and its derivatives involves complex chemical reactions. For example, 6-mercaptopurine can be obtained by hydrolysis of the reaction product of 6-chloropurine and potassium ethyl xanthate, a method that yields high purity 6-mercaptopurine under optimized conditions, avoiding organic solvents and phosphorus pentasulfide for simpler operation (Tan Chengxia, 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-hydroxy-8-mercaptopurine contributes to its chemical characteristics and interactions. The compound exhibits a complex structure with potential for varied chemical reactions and biological activities, as suggested by its synthesis pathways and the structural analysis of related compounds.

Chemical Reactions and Properties

2-Amino-6-hydroxy-8-mercaptopurine participates in diverse chemical reactions. It shows preferential inhibition of xanthine oxidase, indicating its potential for selective enzymatic interaction, which is crucial for understanding its biochemical roles and therapeutic applications (Sukirti Kalra et al., 2007).

Physical Properties Analysis

The physical properties of 2-Amino-6-hydroxy-8-mercaptopurine, such as solubility, melting point, and stability, are essential for its handling and application in various scientific fields. These properties are influenced by the molecular structure and the synthesis method.

Chemical Properties Analysis

2-Amino-6-hydroxy-8-mercaptopurine's chemical properties, including reactivity with other compounds, stability under different conditions, and its ability to form complexes with metals, are significant for its utility in research and therapy. For example, studies on 6-mercaptopurine have shown it forms stronger complexes with copper than with nickel, indicating its chelating properties, which could be relevant for the derivative's interactions as well (E. M. Scoran & M. Cefola, 1962).

Scientific Research Applications

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation1.


properties

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212631
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxy-8-mercaptopurine

CAS RN

6324-72-7, 28128-40-7
Record name 8-Mercaptoguanine
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Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 6324-72-7
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Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Kalra, G Jena, K Tikoo… - BMC …, 2007 - bmcbiochem.biomedcentral.com
… Here, we have characterized two such unique inhibitors namely, 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT) on the basis of IC 50 values, residual …
SA Lundell, AM Brown, AM Santora… - Nano Hybrids and …, 2017 - Trans Tech Publ
… In this study 2-amino-6-hydroxy-8-mercaptopurine and coumaric acid were coupled and the product obtained (AMHP-CA) was allowed to self-assemble at various pH values. The …
Number of citations: 1 www.scientific.net
GB Elion, I Goodman, W Lange… - Journal of the American …, 1959 - ACS Publications
… This method failed with 2-amino-6-hydroxy-8-mercaptopurine; however, when this was … ,19 the reaction of 2-amino-6-hydroxy-8mercaptopurine with phosphorus pentasulfide was …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
DJ Miller, K Ravikumar, H Shen, JK Suh… - Journal of medicinal …, 2002 - ACS Publications
… 2,6-Diamino-4-hydroxypyrimidine, 6-hydroxy-2,4,5-triaminopyrimidine, guanine, 2-amino-4-hydroxypyrimidine, 2-amino-6-hydroxy-8-mercaptopurine, and xanthine were purchased …
Number of citations: 135 0-pubs-acs-org.brum.beds.ac.uk
R Kumar, Darpan, S Sharma… - Expert opinion on …, 2011 - Taylor & Francis
… 2-Amino-6-hydroxy-8-mercaptopurine (27) and 2-amino-6-purinethiol (28) have been reported to have selective inhibition of XO, which can be used to avoid the degradation of …
MKL Apaya… - Pharmacognosy magazine, 2014 - ncbi.nlm.nih.gov
… [21] This value is lower than the previously studied noncompetitive XO inhibitors, 2-alpha-bromo-benzimidazole (K i = 46 μM) and 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-…
M Gordon, JB Siri, JG Campbell - Science, 1951 - science.org
The figures represent several similar series started at slightly different intervals.(a) During the depletion period the following rats died: 1 each on rations III and VII; 10 on ration V; and 5 …
Number of citations: 4 www.science.org
T Boland, BD Ratner - … of the National Academy of Sciences, 1995 - National Acad Sciences
… tips and mica samples were soaked in 1 mM ethanol (Midwest Grain Products, Weston, MO) solutions of adenine, thymine, cytosine, guanine, and 2-amino-6-hydroxy-8-mercaptopurine …
Number of citations: 320 www.pnas.org
T Yoneyama, LM Wilson, K Hatakeyama - Archives of Biochemistry and …, 2001 - Elsevier
… 2-Amino-6-hydroxy-8mercaptopurine (8-mercaptoguanine) (purity, 97%) and 8-hydroxyguanine (85%) were from Acros (Geel, Belgium). The following compounds were purchased from …
W Ciesielski, R Zakrzewski - Chemia analityczna, 2006 - researchgate.net
… Potentiometric titration curves of 2-amino-6-hydroxy-8-mercaptopurine in 10 mol L 1 NaOH obtained using different indicator electrodes; amount of analyte: 125 mmol; titrant …
Number of citations: 31 www.researchgate.net

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